3-((4-Isopropylphenoxy)methyl)benzoic acid
Overview
Description
3-((4-Isopropylphenoxy)methyl)benzoic acid is a chemical compound that has garnered significant attention in various fields of research due to its potential biological activity and applications. It is characterized by its molecular formula C₁₇H₁₈O₃ and an average mass of 270.323 Da . This compound features a benzoic acid core with a 4-isopropylphenoxy methyl substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Isopropylphenoxy)methyl)benzoic acid typically involves the following steps:
Preparation of 4-Isopropylphenol: This can be synthesized through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-Isopropylphenoxy Methyl Chloride: This intermediate is prepared by reacting 4-isopropylphenol with chloromethyl methyl ether in the presence of a base.
Coupling with Benzoic Acid: The final step involves the reaction of 4-isopropylphenoxy methyl chloride with benzoic acid in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-((4-Isopropylphenoxy)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Major Products
Oxidation: Formation of carboxylic acids.
Substitution: Formation of substituted phenoxy compounds.
Esterification: Formation of esters.
Scientific Research Applications
3-((4-Isopropylphenoxy)methyl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-Isopropylphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylbenzoic acid: Lacks the phenoxy methyl group, resulting in different chemical properties.
3-Phenoxybenzoic acid: Lacks the isopropyl group, affecting its biological activity.
4-Isopropylphenol: Lacks the benzoic acid core, leading to different reactivity.
Uniqueness
3-((4-Isopropylphenoxy)methyl)benzoic acid is unique due to the presence of both the 4-isopropylphenoxy and benzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
3-[(4-propan-2-ylphenoxy)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)14-6-8-16(9-7-14)20-11-13-4-3-5-15(10-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNBIZCLHOSLTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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